molecular formula C19H21N3 B12495935 2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole

2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole

Cat. No.: B12495935
M. Wt: 291.4 g/mol
InChI Key: WPGKFCUFRDEVPU-UHFFFAOYSA-N
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Description

The compound 2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole (CAS: 1802738-00-6) is a bicyclic imidazole derivative with a (2R,6R)-stereochemical configuration. Its molecular formula is C₁₉H₂₁N₃ (molecular weight: 291.39 g/mol), featuring two benzyl substituents at the 2- and 6-positions of the imidazo[1,2-a]imidazole core. This compound is primarily used as a pharmaceutical intermediate, highlighting its relevance in drug discovery and synthesis .

Properties

IUPAC Name

2,6-dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-3-7-15(8-4-1)11-17-13-22-14-18(21-19(22)20-17)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGKFCUFRDEVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=NC(CN21)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,2-Diketones with Amines and Aldehydes

This method leverages the reactivity of α-diketones (e.g., benzil) with aldehydes and amines to form tetrasubstituted imidazoles, which can be functionalized to introduce benzyl groups.

Key Steps:

  • Cyclization : Benzil (1,2-diketone) reacts with aldehydes (e.g., p-cresolamine) and ammonium acetate in glacial acetic acid under reflux.
  • Substitution : The resulting imidazole intermediate undergoes benzylation via alkylation or cross-coupling to attach benzyl groups at positions 2 and 6.
Example Protocol:
Reagent/Step Conditions Yield Source
Benzil + p-cresolamine + NH₄OAc Glacial acetic acid, reflux, 12 h 81%
Benzylation reagent Alkylation or Suzuki coupling N/A

Van Leusen Method for Imidazole Synthesis

This approach utilizes tosylmethyl isocyanide (TosMIC) and amidoximes to construct imidazole rings, enabling regioselective substitution.

Key Steps:

  • Coupling : Amidoximes react with TosMIC in the presence of a base (e.g., NaH) to form imidazole intermediates.
  • Functionalization : Benzyl groups are introduced via nucleophilic substitution or cross-coupling reactions.
Example Protocol:
Reagent/Step Conditions Yield Source
TosMIC + amidoxime NaH, THF, RT N/A
Benzylation Suzuki coupling, Pd catalyst 60–80%

Radziszewski Condensation

A classical method for imidazole synthesis using α-diketones, ammonia, and aldehydes.

Key Steps:

  • Cyclization : α-Diketones (e.g., benzil) react with aldehydes and ammonia to form imidazole rings.
  • Benzylation : Post-functionalization via alkylation or benzylation reactions.
Example Protocol:
Reagent/Step Conditions Yield Source
Benzil + aldehyde + NH₃ Reflux, EtOH/H₂O 50–70%

Modular Synthesis via Kornblum Oxidation

This one-pot method combines ketone oxidation to glyoxal, followed by imidazole condensation.

Key Steps:

  • Oxidation : Ketones (e.g., acetophenone) are oxidized to glyoxal using HBr and DMSO.
  • Condensation : Glyoxal reacts with aldehydes and ammonium acetate to form imidazoles.
  • Functionalization : Benzyl groups are introduced via bromination and Suzuki coupling.
Example Protocol:
Reagent/Step Conditions Yield Source
Acetophenone → glyoxal HBr (10 mol%), DMSO, 85°C 69%
Suzuki coupling Pd catalyst, arylboronic acid 60–85%

Three-Component Reaction with α-Hydroxy Ketones

This method employs α-hydroxy ketones (e.g., benzoin) for rapid imidazole synthesis.

Key Steps:

  • Cyclization : Benzoin reacts with aldehydes and ammonium acetate in the presence of CuI.
  • Benzylation : Direct introduction of benzyl groups via aldehyde components or post-functionalization.
Example Protocol:
Reagent/Step Conditions Yield Source
Benzoin + aldehyde + NH₄OAc CuI (15 mol%), BuOH, reflux 80–95%

Bifurcated Pathway Using PS-BEMP Resin

This method traps intermediates to control regioselectivity, enabling imidazole or thiazole formation.

Key Steps:

  • Cyclization : Electrophiles react with isocyanoacetate and PS-BEMP to form intermediates.
  • Isolation : Imidazole derivatives are isolated via trapping with PS-BEMP.
Example Protocol:
Reagent/Step Conditions Yield Source
Electrophile + isocyanoacetate PS-BEMP, MeCN, RT 38–55%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclocondensation High substrate scope Requires harsh conditions 50–81%
Van Leusen Regioselective control Expensive reagents (TosMIC) 60–80%
Radziszewski Classical, well-established Limited functionalization 50–70%
Kornblum Oxidation One-pot, scalable Acid-sensitive substrates 60–85%
Three-Component Rapid, high yields Limited to α-hydroxy ketones 80–95%
Bifurcated Pathway Regioselective control Requires specialized resin 38–55%

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce tetrahydroimidazole derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that imidazole-based compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structural modifications of imidazole can enhance their activity against these pathogens .

2. Antidiabetic Potential
Recent investigations into imidazole derivatives have revealed their potential as α-glucosidase inhibitors. These compounds can modulate glucose metabolism and have been studied for their effects on blood sugar levels in diabetic models. In vitro and in vivo studies have demonstrated that certain derivatives exhibit promising anti-diabetic activity .

3. Antihypertensive Effects
Imidazole derivatives have also been evaluated for their antihypertensive properties. Compounds such as 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole have shown vasorelaxant effects in animal models. The efficacy of these compounds in lowering blood pressure highlights their therapeutic potential in treating hypertension .

Synthesis and Characterization

The synthesis of 2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole typically involves multi-step processes that may include cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted by Brahmbhatt et al. synthesized various imidazole derivatives and evaluated their antibacterial activity against multiple strains. The most potent compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Case Study 2: Antidiabetic Activity

In a recent study published in December 2021, researchers synthesized a series of 2-phenyl-1H-benzo[d]imidazole derivatives and assessed their α-glucosidase inhibitory activity. The most effective compound demonstrated an IC50 value that was markedly lower than previously reported inhibitors .

Data Table: Summary of Applications

Application AreaCompound ExampleActivity/Effect
AntimicrobialVarious imidazole derivativesInhibition of Staphylococcus aureus growth
Antidiabetic2-phenyl-1H-benzo[d]imidazole derivativesα-glucosidase inhibition
Antihypertensive5-(trifluoromethyl)-2-(substituted phenyl)-imidazoleVasorelaxant effects

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Benzyl vs. Tert-Butyl Groups

A key structural analog is (2S,6S)-2,6-di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (CAS: 1330830-50-6). While both compounds share the imidazo[1,2-a]imidazole backbone, the tert-butyl substituents in the latter introduce significant steric bulk compared to the benzyl groups in the target compound. This difference impacts:

  • Reactivity : The tert-butyl groups may hinder nucleophilic or electrophilic attacks due to steric shielding, whereas benzyl substituents could facilitate π-π stacking in biological systems .
Table 1: Substituent Comparison
Compound Name Substituents CAS Molecular Formula Molecular Weight (g/mol) Configuration
2,6-Dibenzyl-imidazo[1,2-a]imidazole Benzyl 1802738-00-6 C₁₉H₂₁N₃ 291.39 (2R,6R)
2,6-Di-tert-butyl-imidazo[1,2-a]imidazole tert-Butyl 1330830-50-6 C₁₆H₂₈N₃ 262.42 (2S,6S)

Electronic Effects: Benzyl vs. Dichlorobenzyl Groups

The dichlorobenzyl derivative 5-[(2,6-dichlorophenyl)methyl]-1H-imidazole (CAS: 78892-86-1) provides insight into electronic modifications. The electron-withdrawing chlorine atoms in this compound contrast with the electron-donating benzyl groups in the target molecule. Key differences include:

  • Reactivity : The electron-deficient dichlorobenzyl group may increase susceptibility to nucleophilic substitution compared to the benzyl-substituted compound.
  • Biological Interactions : Chlorine atoms could enhance binding to hydrophobic pockets in enzymes, whereas benzyl groups might favor interactions with aromatic residues .

Fused Ring Systems: Imidazo-Triazinones and Pyrazoles

Compounds like 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one (from Molecules, 2011) feature expanded fused-ring systems. These structures differ in:

  • Synthetic Complexity: The triazinone derivatives require multi-step syntheses involving hydrazonoyl halides, contrasting with the simpler alkylation strategies likely used for benzyl-substituted imidazoles .

Stereochemical Considerations

The (2R,6R) configuration of the target compound contrasts with the (2S,6S)-di-tert-butyl analog. Stereochemistry can drastically alter:

  • Enantioselectivity: Potential differences in binding to chiral biological targets (e.g., enzymes or receptors).
  • Synthetic Pathways : Enantioselective synthesis methods, such as asymmetric catalysis, may be required to achieve high stereochemical purity .

Biological Activity

2,6-Dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by its unique imidazo[1,2-a]imidazole core structure with two benzyl groups at the 2 and 6 positions, this compound exhibits a molecular formula of C19_{19}H21_{21}N3_3 and a molecular weight of approximately 291.39 g/mol .

Research indicates that 2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole functions primarily as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for glucose metabolism. Inhibition of DPP-IV leads to increased insulin secretion and improved glycemic control in diabetic models . Furthermore, this compound may interact with various receptors and enzymes to modulate metabolic pathways and exhibit therapeutic effects against conditions such as diabetes .

Biological Activity Overview

The biological activity of 2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole can be summarized as follows:

  • Antidiabetic Activity : As a DPP-IV inhibitor.
  • Anticancer Potential : Preliminary studies suggest cytotoxic effects on various cancer cell lines.
  • Antimicrobial Properties : Related compounds have shown antimicrobial activity.

Antidiabetic Effects

A study highlighted the compound's ability to enhance insulin secretion in diabetic models. The DPP-IV inhibitory activity was quantified using IC50_{50} values that demonstrated significant potency compared to standard antidiabetic medications .

Cytotoxicity in Cancer Models

In vitro studies have shown that derivatives of diazole compounds exhibit cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 (colon cancer), HepG2 (liver cancer), MCF-7 (breast cancer).
  • Cytotoxicity Results : The IC50_{50} values for related compounds ranged from 7.82 to 10.21 µM across different cancer cell lines .

The following table summarizes the cytotoxicity data for some related compounds:

CompoundCell LineIC50_{50} (µM)
6cHCT-1168.50
6iHepG29.30
6hMCF-710.21

Mechanistic Insights

Further mechanistic studies indicated that certain derivatives could induce cell cycle arrest and apoptosis in HepG2 cells. For example:

  • Cell Cycle Analysis : Treatment with compound 6i led to increased G1 phase accumulation from 52.39% to 72.13%, indicating effective cell cycle modulation .

Structural Similarities and Derivatives

The structural characteristics of 2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole allow it to share similarities with other biologically active compounds. Notable derivatives include:

  • Miconazole : Known for its antifungal properties.
  • Clotrimazole : Used as an antifungal agent.

These compounds also possess the diazole ring structure which contributes to their biological activities .

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